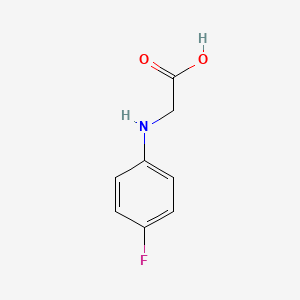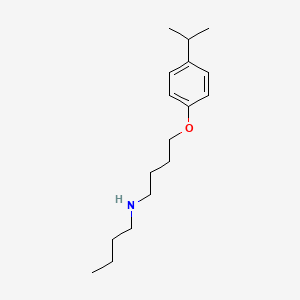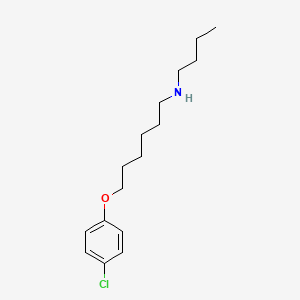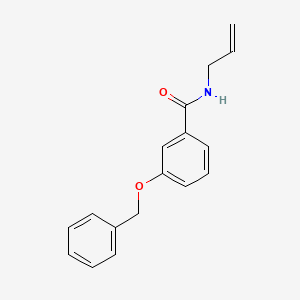
N-(4-氟苯基)甘氨酸
描述
N-(4-fluorophenyl)glycine is a fluorinated derivative of phenylglycine, which is an amino acid derivative. While the provided papers do not directly discuss N-(4-fluorophenyl)glycine, they do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and potential applications of N-(4-fluorophenyl)glycine.
Synthesis Analysis
The synthesis of related fluorinated glycine derivatives has been explored in the literature. For instance, the synthesis of N-nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine esters as prodrugs for rectal administration of 5-fluorouracil is discussed, indicating that fluorinated glycine derivatives can be synthesized and modified to improve drug delivery . Additionally, the electrochemical carboxylation of fluorocontaining imines to prepare fluorinated N-phenylphenylglycines demonstrates a method for obtaining fluorine-containing amino acid derivatives, which could potentially be applied to the synthesis of N-(4-fluorophenyl)glycine .
Molecular Structure Analysis
The molecular structure of N-(4-fluorophenyl)glycine would include a phenyl ring substituted with a fluorine atom at the para position, attached to a glycine moiety. The presence of the fluorine atom is likely to influence the electronic properties of the molecule due to its high electronegativity. This can affect the molecule's reactivity and interactions with biological systems.
Chemical Reactions Analysis
Fluorinated amino acids, such as those related to N-(4-fluorophenyl)glycine, can participate in various chemical reactions. The stability of the ester group in fluorinated glycine derivatives, as seen in the prodrugs of 5-fluorouracil, is crucial for the controlled release of the active drug . The electrochemical carboxylation process used to synthesize fluorinated N-phenylphenylglycines suggests that N-(4-fluorophenyl)glycine could also be involved in similar electrochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated glycine derivatives are influenced by the presence of the fluorine atom. For example, the solubility and partition coefficients of the N-nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine esters in different media suggest that fluorination can modulate these properties, which are important for drug absorption and distribution . The electrochemical properties, such as reduction potentials and yields of amino acid derivatives, are also affected by the electron-withdrawing effect of the fluorine atom, as seen in the study of electrochemical carboxylation . These insights can be extrapolated to predict the behavior of N-(4-fluorophenyl)glycine in various environments.
科学研究应用
甘氨酸转运蛋白 1 型抑制和神经保护
N-(4-氟苯基)甘氨酸衍生物,如 N-[3-(4'-氟苯基)-3-(4'-苯氧基苯基)丙基]肉碱 (NFPS),因其在抑制甘氨酸转运蛋白 1 型 (GlyT1) 中的作用而被广泛研究。GlyT1 抑制对于增强 NMDA 受体介导的反应非常重要,这对治疗与 NMDA 受体功能减退相关的疾病(如精神分裂症)具有重要意义 (Kinney 等,2003)。NFPS 是一种特异的 GlyT1 抑制剂,已在短暂局灶性脑缺血和再灌注模型中显示出神经保护作用,表明其在这些疾病的临床治疗中具有潜力 (Huang 等,2016)。
调节神经性疼痛中的甘氨酸水平
GlyT1 抑制剂(包括 N-(4-氟苯基)甘氨酸的衍生物)对脊髓甘氨酸水平的调节在慢性疼痛模型中显示出治疗潜力。这些化合物可以增加内源性甘氨酸,对疼痛传递产生抑制作用,并有可能缓解与慢性疼痛相关的症状 (Tanabe 等,2008)。
在草甘膦抗性和除草剂开发中的作用
与 N-(4-氟苯基)甘氨酸在结构上相关的草甘膦是一种广泛使用的除草剂,一直是开发抗草甘膦作物研究的主题。研究重点关注对草甘膦的抗性机制,包括对大豆等作物的基因改造,以耐受草甘膦的应用,从而为农业提供新的杂草控制策略 (Baylis,2000)。
探索 GlyT1 抑制剂在精神分裂症治疗中的作用
包括源自 N-(4-氟苯基)甘氨酸的 GlyT1 抑制剂正在被探索作为精神分裂症的潜在治疗方法。这些化合物可以影响 NMDA 受体功能,这是理解和治疗精神分裂症的关键领域。此类抑制剂的开发为解决与这种精神疾病相关的阴性症状和认知缺陷提供了一种新方法 (Hársing 等,2012)。
农业流域中的环境影响和归宿
对草甘膦(与 N-(4-氟苯基)甘氨酸具有结构相似性)在农业流域地表水中的归宿和迁移的研究已经进行,以了解其环境影响。这对于评估广泛使用草甘膦的生态后果和制定可持续的农业实践至关重要 (Coupe 等,2012)。
作用机制
未来方向
The future directions of “N-(4-fluorophenyl)glycine” research could involve further exploration of its interaction with GlyT1 and its potential role in the treatment of disorders associated with NMDA receptor hypofunction . Another interesting direction could be the in silico re-engineering of the neurotransmitter to activate KCNQ potassium channels in an isoform-specific manner .
属性
IUPAC Name |
2-(4-fluoroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIMCCCQJDZLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360672 | |
| Record name | N-(4-Fluorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)amino)acetic acid | |
CAS RN |
351-95-1 | |
| Record name | N-(4-Fluorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-FLUOROANILINO)ACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)






![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)
![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)
![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)
